2,2-Bis-(3,5-dimethyl-4-amino-phenyl)-propane
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Overview
Description
2,2-Bis-(3,5-dimethyl-4-amino-phenyl)-propane is an organic compound characterized by its unique structure, which includes two 3,5-dimethyl-4-amino-phenyl groups attached to a central propane backbone. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis-(3,5-dimethyl-4-amino-phenyl)-propane typically involves the aromatic nucleophilic substitution of bis(4-hydroxy-3,5-dimethylphenyl)-propane with a suitable halogenated compound, followed by subsequent hydrogenation of the intermediate dinitro compound . The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the substitution and hydrogenation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis-(3,5-dimethyl-4-amino-phenyl)-propane undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is typical.
Substitution: Electrophilic substitution reactions often use reagents like chlorinating agents or nitrating mixtures.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Restoration of the amino groups.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2,2-Bis-(3,5-dimethyl-4-amino-phenyl)-propane has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of high-performance polyamides and polyimides.
Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Explored for its potential in developing new pharmaceuticals with specific biological activities.
Industry: Utilized in the production of advanced materials with high thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which 2,2-Bis-(3,5-dimethyl-4-amino-phenyl)-propane exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive amino groups. These groups can form stable bonds with other molecules, making the compound useful in creating complex structures and materials. The molecular targets and pathways involved depend on the specific application, such as polymerization or drug development.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-aminophenyl)adamantane: Another compound with similar amino-functionalized aromatic rings.
Bis(4-hydroxy-3,5-dimethylphenyl)-propane: A precursor in the synthesis of 2,2-Bis-(3,5-dimethyl-4-amino-phenyl)-propane.
Uniqueness
This compound is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials with excellent thermal and mechanical properties.
Properties
CAS No. |
22657-64-3 |
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Molecular Formula |
C19H26N2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-[2-(4-amino-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylaniline |
InChI |
InChI=1S/C19H26N2/c1-11-7-15(8-12(2)17(11)20)19(5,6)16-9-13(3)18(21)14(4)10-16/h7-10H,20-21H2,1-6H3 |
InChI Key |
FDTGYANHAMAOCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C(C)(C)C2=CC(=C(C(=C2)C)N)C |
Origin of Product |
United States |
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